molecular formula C2H4Cl2O B046365 Dichloromethyl methyl ether CAS No. 4885-02-3

Dichloromethyl methyl ether

Cat. No. B046365
CAS RN: 4885-02-3
M. Wt: 114.96 g/mol
InChI Key: GRTGGSXWHGKRSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichloromethyl methyl ether (DCMME) can be accomplished through several methods. One efficient approach involves the reaction of alkyl formates with oxalyl chloride in the presence of a catalytic amount of N-methylformanilide, excluding the use of harmful reagents and simplifying the experimental procedure for potential large-scale synthesis (Kimura & Warashina, 2017). Additionally, the direct condensation of formaldehyde, symmetrical dichlorodimethyl ether, and chloromethyl methyl ether with various ethenes highlights the versatility and broad applicability of DCMME synthesis techniques (Prins, 2010).

Molecular Structure Analysis

The molecular structure of DCMME and related ethers has been extensively studied. Research on dimethyl ether, for example, provides insights into ether molecular structures, including bond distances and angles, which are crucial for understanding DCMME's reactivity and physical properties. The structural determination of dimethyl ether revealed C–O bond lengths and ∠COC angles, which are foundational for analyzing DCMME's structure (Kimura & Kubo, 1959).

Chemical Reactions and Properties

DCMME undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, its involvement in the synthesis of novel substituted 9-anthraldehydes through a Bradsher-type reaction, facilitated by niobium pentachloride, illustrates its role in creating complex organic compounds (Baviera & Donate, 2023). Furthermore, DCMME's application in the efficient synthesis of aryl-methylene ethers via Pd(0)-catalyzed coupling emphasizes its versatility and importance in modern organic chemistry (Wang et al., 2023).

Physical Properties Analysis

Investigations into the physical properties of DCMME and related compounds contribute to our understanding of its behavior under various conditions. For example, the study of dimethyl ether's microwave spectra and structure offers valuable information on molecular symmetry and the conformation of methyl groups, which are relevant for predicting DCMME's physical properties (Blukis, Kasai, & Myers, 1963).

Chemical Properties Analysis

The chemical properties of DCMME, such as reactivity with different reagents and conditions, play a crucial role in its application in organic synthesis. The reaction of 1-silylcyclopropyl anions with DCMME, leading to cyclopropyl silyl ketones, showcases its chemical behavior and the potential to generate valuable organic compounds under specific conditions (Nishizawa et al., 2010).

Scientific Research Applications

  • Aromatic Formylation : A study by Ramos-Tomillero et al. (2015) explored aromatic formylation mediated by TiCl4 and DCMME, particularly for producing aromatic aldehydes. This process demonstrates regioselectivity, indicating potential applications in synthesizing aromatic compounds (Ramos-Tomillero et al., 2015).

  • Synthesis of Cyclopropyl Silyl Ketones : Nishizawa et al. (2010) reported that the reaction of 1-silylcyclopropyl anions with DCMME efficiently synthesizes cyclopropyl silyl ketones through cyclopropylidene derivatives, especially under basic conditions. This study highlights the synthesis process and its good yields (Nishizawa et al., 2010).

  • Formylation of Fluorine-Containing Aromatics : Warashina et al. (2019) demonstrated that fluorine-containing aromatic compounds could be formylated with DCMME to produce aldehydes and aryl formates in high yields. This method has potential for industrial applications (Warashina et al., 2019).

  • Preparation of DCMME : Another study by Warashina et al. (2019) outlined an efficient preparation method for DCMME and its application in the formylation of aromatic compounds, which may be significant for industrial use (Warashina et al., 2019).

  • Synthesis of Chloromethyl Methyl Ether : Zheng et al. (2016) presented a method for synthesizing chloromethyl methyl ether, including a one-pot hydroxyl protection procedure, which offers mild conditions, short reaction time, high yield, and simplicity (Zheng et al., 2016).

Safety And Hazards

Dichloromethyl methyl ether is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

dichloro(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTGGSXWHGKRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063636
Record name Dichloromethyl methyl ether
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Molecular Weight

114.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dichloromethyl methyl ether

CAS RN

4885-02-3
Record name Dichloromethyl methyl ether
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Record name Dichloromethoxymethane
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Record name Dichloromethyl methyl ether
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Record name Methane, dichloromethoxy-
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Record name Dichloromethyl methyl ether
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Record name Dichloromethoxymethane
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Record name Dichloromethoxymethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
EE Astrup - ACTA CHEMICA SCANDINAVICA SERIES A …, 1978 - actachemscand.org
… The sample of dichloromethyl methyl ether used in this investigation was obtained from Fluka and was purified by GLC. The electron diffraction diagrams were taken on a Balzers …
Number of citations: 16 actachemscand.org
E Polat, M Cakici - European Journal of Organic Chemistry, 2022 - Wiley Online Library
… of TiCl4 (1.5 equiv) and dichloromethyl methyl ether (1.5 equiv) in CH2Cl2 … of dichloromethyl methyl ether. However, the results showed that the use of less dichloromethyl methyl ether (…
K Ohsawa, M Yoshida, T Doi - The Journal of organic chemistry, 2013 - ACS Publications
… The reaction utilizing dichloromethyl methyl ether (Cl 2 CHOMe) … (5) A reaction utilizing dichloromethyl methyl ether (Cl 2 … (7) Dichloromethyl methyl ether can act as a formyl chloride …
Number of citations: 40 pubs.acs.org
O Garcıa, E Nicolás, F Albericio - Tetrahedron letters, 2003 - Elsevier
… o-Formylation of electron-rich phenols is accomplished with dichloromethyl methyl ether and TiCl 4 . The reaction gives excellent yields, good regioselectivity, and does not leading to …
Number of citations: 43 www.sciencedirect.com
RN McDonald, RA Krueger - The Journal of Organic Chemistry, 1965 - ACS Publications
… Reaction of Dichloromethyl Methyl Ether and n-Butyllithium in the Presence of 2-Methylpropene.—In the same manner as in the reaction of dichloromethyl methyl ether and n-…
Number of citations: 5 pubs.acs.org
L Evans, R Gray - The Journal of Organic Chemistry, 1958 - ACS Publications
… Chlorination of dichloromethyl methyl ether (II). The equipment described under chlorination of chloromethyl methyl ether was charged with 196 g. (1.7 moles) (II) and 616 g. …
Number of citations: 5 pubs.acs.org
BA Carlson, HC Brown - Journal of the American Chemical …, 1973 - ACS Publications
… Esters of borinic acids are transformed under exceptionally mild conditions by , -dichloromethyl methyl ether (DCME) and lithium triethylcarboxide into an intermediate which can readily …
Number of citations: 70 pubs.acs.org
HD Stidham, AC Vlaservich, DY Hsu… - Journal of Raman …, 1994 - Wiley Online Library
… Below 1500 cm-', with few exceptions the spectrum of 1,l-dichloromethyl methyl ether obtained in this study agrees fairly well with that reported by Bredikhin et aL4 They reported bands …
I Ramos-Tomillero, M Paradís-Bas… - Molecules, 2015 - mdpi.com
… Here the aromatic formylation mediated by TiCl 4 and dichloromethyl methyl ether previously described by our group has been explored for a wide range of aromatic rings, including …
Number of citations: 23 www.mdpi.com
J Hine, RJ Rosscup, DC Duffey - Journal of the American …, 1960 - ACS Publications
… found to be about as reactive as potassium isopropoxide toward dichloromethyl methyl ether… of a methylene intermediate from dichloromethyl methyl ether and base would be the …
Number of citations: 19 pubs.acs.org

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